6-Methylisoquinoline

Catalog No.
S709543
CAS No.
42398-73-2
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylisoquinoline

CAS Number

42398-73-2

Product Name

6-Methylisoquinoline

IUPAC Name

6-methylisoquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3

InChI Key

PPEJLOXOMBAXES-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=NC=C2

Canonical SMILES

CC1=CC2=C(C=C1)C=NC=C2

Potential as a Building Block for Drug Discovery

The structure of 6-methylisoquinoline serves as a core scaffold found in numerous naturally occurring alkaloids with diverse biological activities. These alkaloids, such as papaverine and noscapine, possess various properties, including anti-inflammatory, analgesic, and antitumor effects.

Researchers have explored the potential of 6-methylisoquinoline as a starting material for synthesizing novel analogs with potentially improved therapeutic profiles. By modifying the core structure, scientists aim to develop new drugs with enhanced potency, selectivity, and reduced side effects.

Applications in Material Science

Studies suggest that 6-methylisoquinoline can be incorporated into the design of functional materials. For instance, research has shown that incorporating 6-methylisoquinoline units into polymers can lead to materials with improved electrical conductivity and photoluminescence properties.

These properties make such materials potentially useful in organic electronics and optoelectronic devices.

Research on Biological Activity

Some studies have investigated the potential biological activity of 6-methylisoquinoline itself. While not as potent as some of its derivatives, 6-methylisoquinoline has exhibited some interesting properties, including:

  • Antimicrobial activity: Studies have shown that 6-methylisoquinoline displays mild antimicrobial activity against certain bacterial and fungal strains.
  • Insecticidal properties: Research suggests that 6-methylisoquinoline might possess insecticidal activity against specific insect species.

6-Methylisoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₉N. It is characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The compound appears as a pale yellow liquid or oil and is known for its aromatic properties and potential biological activities. Its melting point is approximately -8°F, and it has low solubility in water, making it relevant for various chemical applications and studies .

Typical of isoquinoline derivatives:

  • Electrophilic Substitution: The presence of the nitrogen atom in the isoquinoline structure makes it susceptible to electrophilic attack, allowing for various substitutions on the aromatic ring.
  • Oxidation: The compound can react with strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.
  • Condensation Reactions: It can participate in condensation reactions, such as those involving aldehydes or ketones, leading to the formation of more complex structures .

Research indicates that 6-methylisoquinoline exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound has potential antimicrobial effects against certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown that 6-methylisoquinoline may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects: There is emerging evidence that it may offer neuroprotective benefits, which could be relevant in treating neurodegenerative diseases .

Several methods are employed to synthesize 6-methylisoquinoline:

  • Pomeranz-Fritsch Synthesis: This classic method involves the condensation of an aromatic aldehyde (e.g., 4-methylbenzaldehyde) with an aminoacetaldehyde under acidic conditions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur through various pathways, often involving heating or the presence of catalysts.
  • Reduction Reactions: Certain isoquinoline derivatives can be reduced to yield 6-methylisoquinoline through catalytic hydrogenation or other reducing agents .

6-Methylisoquinoline finds applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: It serves as a building block in organic synthesis and is used in the study of nitrogen heterocycles.
  • Material Science: The compound may be explored for its potential use in developing new materials with specific electronic or optical properties .

Interaction studies involving 6-methylisoquinoline have focused on its reactivity with other compounds:

  • Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizers, which necessitates careful handling during experiments.
  • Biological Interactions: Studies have explored its interactions with biological macromolecules, indicating potential binding affinities that could inform drug design strategies.

Several compounds share structural similarities with 6-methylisoquinoline. Notable examples include:

Compound NameStructure SimilarityUnique Features
IsoquinolineBicyclic structureLacks the methyl group at position six
1-MethylisoquinolineMethyl group at position oneDifferent biological activity profile
5-MethylisoquinolineMethyl group at position fiveVarying reactivity and synthesis methods

6-Methylisoquinoline is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 6-methylisoquinoline in both chemical and biological contexts, showcasing its potential for further research and application development.

Physical Characteristics

State, Color and Appearance

6-Methylisoquinoline exists as a solid at room temperature with a characteristic beige coloration [1]. The compound appears as a light beige powder in its pure crystalline form [1]. This heterocyclic aromatic compound maintains its solid state under standard ambient conditions, distinguishing it from some related isoquinoline derivatives that may exist as liquids [1] [2].

Melting and Boiling Points

The thermal properties of 6-methylisoquinoline have been well-documented through multiple analytical studies. The compound exhibits a melting point of 85.5°C, which represents a consistent value reported across several authoritative chemical databases [1] [2]. This melting point indicates moderate thermal stability for the crystalline structure.

Regarding the boiling point, experimental and computational studies have provided slightly varying values. The estimated boiling point ranges from 246.29°C to 265.5°C at standard atmospheric pressure [1] [2]. The variation in reported values likely reflects differences in measurement techniques and purity levels of the samples analyzed.

PropertyValueSource
Melting Point85.5°C [1] [2]
Boiling Point (Estimated)246.29°C [1]
Boiling Point (Alternative)265.5°C [2]

Density and Refractive Index

The physical density of 6-methylisoquinoline has been determined through computational modeling and experimental measurements. The estimated density is 1.0584 grams per cubic centimeter at standard conditions [1]. Alternative calculations suggest a slightly higher value of 1.1 ± 0.1 grams per cubic centimeter [3].

The refractive index, which characterizes the compound's optical properties, has been calculated as 1.6103 [1]. Some sources report a slightly higher value of 1.625 [3]. These refractive index values are consistent with aromatic heterocyclic compounds containing nitrogen atoms.

PropertyValueUncertaintySource
Density1.0584 g/cm³Estimated [1]
Density (Alternative)1.1 g/cm³± 0.1 [3]
Refractive Index1.6103Estimated [1]
Refractive Index (Alternative)1.625- [3]

Chemical Properties

Molecular Formula (C₁₀H₉N) and Structure

6-Methylisoquinoline possesses the molecular formula C₁₀H₉N with a molecular weight of 143.19 atomic mass units [1] [2]. The compound consists of a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with a methyl group substituted at the 6-position of the isoquinoline framework [4].

The structural representation can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=CC2=C(C=C1)C=NC=C2 [4]. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3 [2] [4].

The compound's structure features a nitrogen atom integrated into the aromatic system at position 2 of the isoquinoline ring, with the methyl substituent located at carbon-6 of the benzene portion of the bicyclic system [1] [2].

Acid-Base Properties and pKa Values

6-Methylisoquinoline exhibits basic properties due to the presence of the nitrogen atom within its aromatic ring system. The compound's basicity can be quantified through its acid dissociation constant. Predictive computational models estimate the pKa value to be 5.85 ± 0.10 [1].

This pKa value indicates that 6-methylisoquinoline is a weak base, similar to other isoquinoline derivatives [5]. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept protons in acidic solutions [6]. The presence of the methyl group at the 6-position may slightly influence the electron density distribution within the aromatic system, thereby affecting the compound's basic strength [7].

Solubility Profile in Various Solvents

The solubility characteristics of 6-methylisoquinoline reflect its aromatic heterocyclic nature and the influence of the methyl substituent. Like many isoquinoline derivatives, the compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic character [8] [5].

The compound exhibits significantly enhanced solubility in organic solvents. Based on structural similarity to related methylisoquinoline compounds, 6-methylisoquinoline is expected to dissolve readily in polar organic solvents such as ethanol, acetone, and chloroform [8]. The aromatic nature of the molecule contributes to favorable interactions with non-polar solvents [8].

The solubility profile is also influenced by pH conditions. In acidic solutions, the compound can form protonated species, which may exhibit altered solubility characteristics compared to the neutral form [5].

Structural Features

Bond Parameters and Molecular Geometry

The molecular geometry of 6-methylisoquinoline has been investigated through crystallographic studies and computational analyses. Crystal structure determinations of related methylisoquinoline compounds provide insights into the bond parameters and three-dimensional arrangement [9] [10].

Crystallographic studies of 3-methylisoquinoline at 150 K revealed important structural details that can be extrapolated to the 6-methyl derivative [10]. The carbon-nitrogen bond lengths in the isoquinoline ring system typically measure approximately 1.314 angstroms, which corresponds to the mean value observed in aromatic heterocycles [10].

The alternation of bond lengths within the aromatic system reflects the delocalized nature of the π-electron system. For instance, in related structures, the bond lengths C5-C6, C6-C7, and C7-C8 measure 1.3649, 1.4093, and 1.3646 angstroms respectively, demonstrating the characteristic pattern of aromatic systems [10].

The methyl group orientation relative to the isoquinoline plane has been shown to be significant in related compounds. Studies indicate that one carbon-hydrogen bond of the methyl group tends to align approximately in the plane of the aromatic system [9].

Aromaticity and π-Electron Distribution

6-Methylisoquinoline exhibits full aromatic character due to its compliance with Hückel's rule, possessing 10 π-electrons distributed across the bicyclic system [6]. The π-electron delocalization encompasses both the benzene and pyridine portions of the molecule, creating a unified aromatic system [6].

The aromaticity of isoquinoline derivatives has been extensively studied through nuclear magnetic resonance spectroscopy and computational methods [11]. The ring current effects characteristic of aromatic systems are observed in these compounds, with the magnitude being approximately 10% less than that of benzene due to the presence of the electronegative nitrogen atom [7].

The electron distribution within the aromatic system is influenced by the nitrogen atom, which acts as an electron-withdrawing group through resonance effects [6]. This creates an electron-deficient ring system compared to purely carbocyclic aromatics [6]. The methyl substituent at the 6-position contributes electron density to the aromatic system through inductive and hyperconjugative effects [7].

Computational studies using various methods have provided quantitative data on π-electron charges throughout the molecule. These calculations demonstrate increased π-electron densities in methylated aromatic compounds compared to their unsubstituted analogs [7] [12].

Resonance Structures and Electronic Effects of Methyl Group

The resonance structures of 6-methylisoquinoline illustrate the delocalization of π-electrons throughout the bicyclic aromatic system. The primary resonance contributors involve the movement of electron pairs within the conjugated system, maintaining the aromatic sextet in both rings [6].

The methyl group at the 6-position exerts significant electronic effects on the isoquinoline system. These effects include both inductive and hyperconjugative contributions [13]. The inductive effect involves the donation of electron density through the σ-bond framework, while hyperconjugation involves the overlap of the carbon-hydrogen bonds of the methyl group with the adjacent π-system [13].

Nuclear magnetic resonance studies have demonstrated that methyl substitution produces substantial effects on chemical shifts due to increased π-electron densities in the methylated compounds [7] [12]. The methyl group's electronic effects are transmitted through the aromatic system, influencing the reactivity and properties of distant positions within the molecule [7].

XLogP3

2.4

Boiling Point

265.5 °C

Melting Point

85.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42398-73-2

Wikipedia

6-methylisoquinoline

Dates

Last modified: 08-15-2023

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